

An In-depth Technical Guide to Chemical Data of C12H19N3 Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B170485

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and biological data for compounds corresponding to the molecular formula C12H19N3. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The compounds are categorized into three main classes: Benzamidine Derivatives, Piperidine Derivatives, and Thiourea Derivatives.

Benzamidine Derivatives

One of the potential isomers identified is N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide. While experimental data for this specific compound is limited in publicly available literature, computational data provides some insight into its properties.

Quantitative Data

A summary of the predicted physicochemical properties for N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide is presented below.

Property	Value
Molecular Formula	C12H19N3
IUPAC Name	N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide
Monoisotopic Mass	205.1579 Da
Predicted XlogP	1.3

Table 1: Predicted Physicochemical Properties of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide are not readily available in the reviewed literature. A general synthetic approach could involve the reaction of a corresponding benzonitrile with N,N-dimethylethylenediamine.

Biological Activity

The biological activity of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide has not been extensively characterized. However, related benzamidine structures are known to exhibit a range of biological activities, including enzyme inhibition.

Piperidine Derivatives

The piperidine derivative, 4-(3-aminopropyl)-1-benzylpiperidine, is another potential isomer of C12H19N3. While specific data for this compound is scarce, information on the closely related compound, 4-benzylpiperidine (C12H17N), provides valuable insights.

Quantitative Data

No specific quantitative data for 4-(3-aminopropyl)-1-benzylpiperidine was found. However, for the related compound 4-benzylpiperidine, it is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.

Experimental Protocols

Synthesis of 4-Benzylpiperidine (General Approach):

A common synthetic route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by the catalytic hydrogenation of the pyridine ring.[1]

Proposed Synthesis of 4-(3-aminopropyl)-1-benzylpiperidine:

A potential synthetic route could involve the modification of 4-benzylpiperidine. For instance, a protected aminopropyl group could be introduced at the 4-position, followed by deprotection. Alternatively, a similar strategy to the synthesis of 1,4-bis(3-aminopropyl)piperazine could be adapted, which involves the reaction of a suitable piperazine derivative with a protected aminopropyl halide followed by deprotection.[2][3]

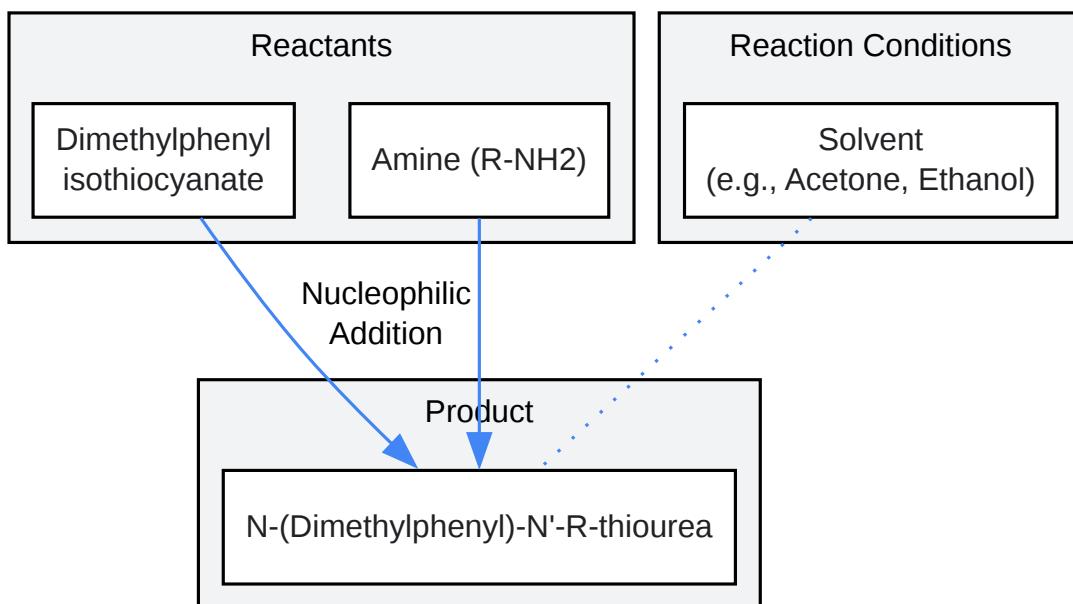
Biological Activity

The biological activity of 4-(3-aminopropyl)-1-benzylpiperidine is not well-documented. However, based on its structural similarity to 4-benzylpiperidine, it may exhibit activity as a monoamine releasing agent or MAO inhibitor.[1] Derivatives of N-benzylpiperidin-4-one have been reported to possess antimicrobial and antioxidant activities.[4][5]

Thiourea Derivatives

A significant class of compounds with the molecular formula C₁₂H₁₉N₃ are thiourea derivatives. These compounds have been the subject of more extensive research, with documented synthesis methods, biological activities, and experimental protocols. A representative compound in this class is 1-(2,4-dimethylphenyl)-3-(2-iminoethyl)thiourea.

Quantitative Data

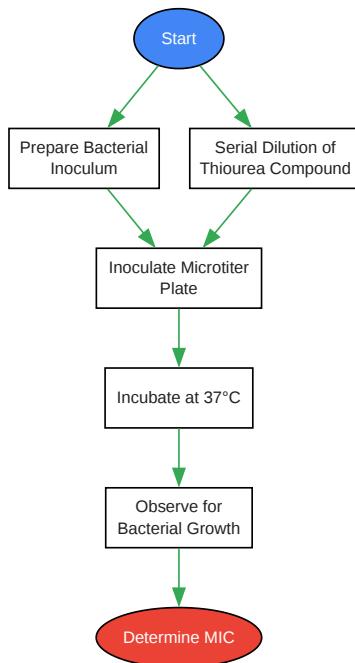

Thiourea derivatives have demonstrated a range of biological activities, with quantitative data available for their antimicrobial, antioxidant, and enzyme inhibitory effects.

Compound Class	Biological Activity	Assay	Result (MIC/IC50)	Reference(s)
Dimethylphenyl Thioureas	Antibacterial	Broth Microdilution	2 - 32 μ g/mL	[6]
Phenylthioureas	Antioxidant (DPPH)	DPPH Assay	0.710 - 11.0 mM	[7]
Phenylthioureas	Antioxidant (ABTS)	ABTS Assay	0.044 - 2.40 mM	[7]
Substituted Thioureas	Urease Inhibition	-	-	[8][9]
Substituted Thioureas	Cholinesterase Inhibition	Ellman's Assay	50 - 63 μ g/mL	[10]

Table 2: Summary of Quantitative Biological Activity Data for Thiourea Derivatives.

Experimental Protocols

The synthesis of N,N'-disubstituted thioureas is typically achieved through the nucleophilic addition of an amine to an isothiocyanate. The reaction is generally carried out in a suitable solvent like acetone or ethanol.[7]


[Click to download full resolution via product page](#)

General synthesis of N,N'-disubstituted thioureas.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Protocol:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution of Test Compound: The thiourea derivative is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

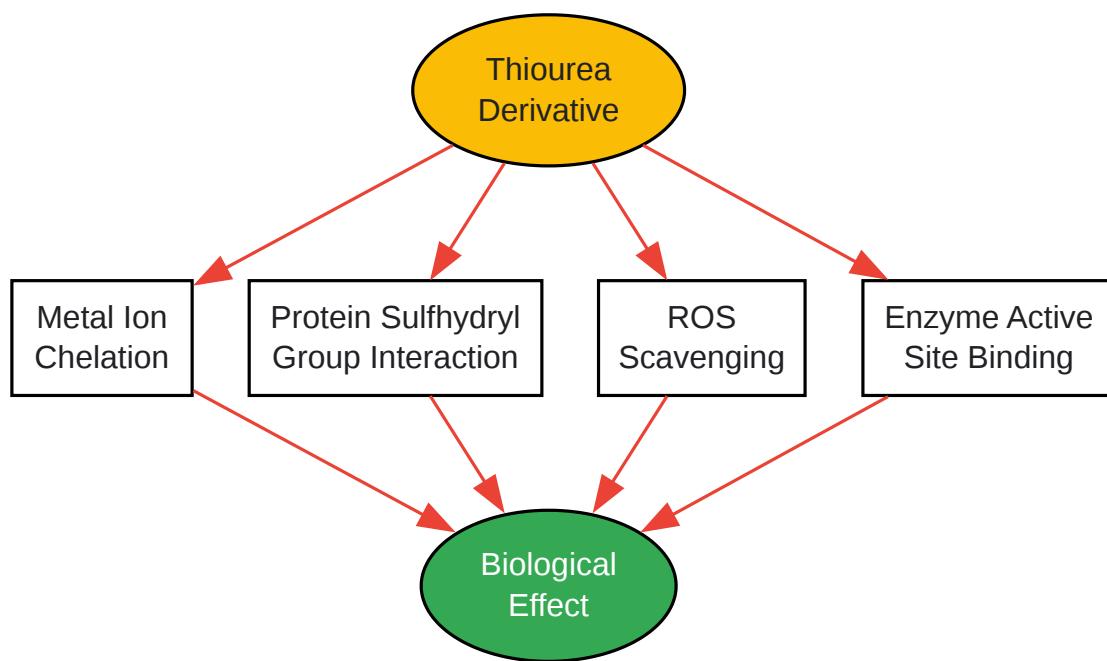
[Click to download full resolution via product page](#)

Workflow for MIC determination.

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.
- Reaction Mixture: The thiourea derivative is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[7][11]


This assay is used to evaluate the potential of compounds to inhibit the activity of the urease enzyme.

Protocol:

- Enzyme and Substrate Preparation: A solution of urease and a solution of urea (the substrate) are prepared in a suitable buffer.
- Reaction Mixture: The thiourea derivative is pre-incubated with the urease solution.
- Initiation of Reaction: The reaction is initiated by adding the urea solution.
- Measurement of Ammonia Production: The activity of urease is determined by measuring the rate of ammonia production, often using the Berthelot method (indophenol formation), which can be quantified spectrophotometrically.
- Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC₅₀ value is then determined.[8]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for C₁₂H₁₉N₃ thiourea derivatives are not fully elucidated, the biological activities of thioureas are often attributed to their ability to chelate metal ions, interact with sulphydryl groups in proteins, and scavenge reactive oxygen species. In the context of antibacterial activity, some thiourea derivatives have been suggested to inhibit DNA gyrase, an essential bacterial enzyme.[12] For enzyme inhibition, the thiourea moiety can interact with the active site of enzymes like urease and cholinesterases.[8][10]

[Click to download full resolution via product page](#)

Potential mechanisms of action for thiourea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant *Staphylococcus aureus* via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. csdlkhoaoc.hueuni.edu.vn [csdlkhoaoc.hueuni.edu.vn]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chemical Data of C₁₂H₁₉N₃ Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170485#molecular-formula-c12h19n3-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com